Benzyl 3-amino-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate
Description
Benzyl 3-amino-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate is a polycyclic heteroaromatic compound featuring a fused pyrido-azepine core. The structure includes a benzyl carboxylate ester at the 8(9H)-position, an amino group at C3, and a cyano substituent at C3. This compound is part of a broader class of azepine and pyrido derivatives investigated for their biological activity, particularly as Bcl-xL protein inhibitors and pro-apoptotic agents in cancer therapy . Its mechanism involves disrupting Bcl-xL-mediated anti-apoptotic signaling, making it a candidate for treating malignancies resistant to conventional chemotherapy.
Properties
IUPAC Name |
benzyl 3-amino-4-cyano-5,6,7,9-tetrahydropyrido[3,4-c]azepine-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c19-9-16-15-7-4-8-22(11-14(15)10-21-17(16)20)18(23)24-12-13-5-2-1-3-6-13/h1-3,5-6,10H,4,7-8,11-12H2,(H2,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZRDSMPKSGOLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NC=C2CN(C1)C(=O)OCC3=CC=CC=C3)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701115027 | |
| Record name | 8H-Pyrido[3,4-c]azepine-8-carboxylic acid, 3-amino-4-cyano-5,6,7,9-tetrahydro-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701115027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341039-87-9 | |
| Record name | 8H-Pyrido[3,4-c]azepine-8-carboxylic acid, 3-amino-4-cyano-5,6,7,9-tetrahydro-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1341039-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8H-Pyrido[3,4-c]azepine-8-carboxylic acid, 3-amino-4-cyano-5,6,7,9-tetrahydro-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701115027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzyl 3-amino-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate (CAS Number: 1341039-87-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural properties, and biological evaluations based on current research findings.
Structural Properties
The molecular formula of this compound is with a molecular weight of approximately 322.36 g/mol. The compound's structure features a pyrido[3,4-c]azepine core, which is known for various pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂ |
| Molecular Weight | 322.36 g/mol |
| CAS Number | 1341039-87-9 |
| LogP | 3.13958 |
| PSA | 92.240 Ų |
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include cyclization processes and functional group modifications. The specific synthetic routes can vary but generally aim to optimize yield and purity.
Antitumor Activity
Recent studies have evaluated the antitumor potential of related compounds bearing similar structural motifs. For instance, derivatives of pyrido[3,4-c]azepine have shown promising cytotoxic activities against various cancer cell lines. In vitro experiments indicated that certain derivatives exhibited sub-micromolar cytotoxicity against human tumor cell lines such as MDA-MB231 and HCT116, suggesting a potential for further development into therapeutic agents .
The biological activity of these compounds is often linked to their ability to inhibit key cellular pathways involved in tumor growth and proliferation. For example, some studies have reported that compounds with similar structures can inhibit store-operated calcium entry (SOCE) in HEK293 cells, which is implicated in several cancer types . This mechanism may contribute to their cytotoxic effects.
Case Studies
- Cytotoxicity Assessment : A study assessed the cytotoxic effects of various benzyl derivatives on human fibroblast and tumor cell lines. Compounds with structural similarities to Benzyl 3-amino-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine showed selective toxicity towards cancer cells while sparing normal fibroblasts .
- Zebrafish Embryotoxicity : The embryotoxicity of related compounds was evaluated using the zebrafish model. Compounds demonstrated no significant toxic effects on embryos at concentrations up to 5 μM, indicating a favorable safety profile for further development .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues from Patent Literature (Pyrido/Azepine Derivatives)
The closest structural analogues are disclosed in patent literature (), which describes pyrido[2,3-c]pyridazine, tetrahydroquinoline, and pyridazino[3,4-b]azepine derivatives as Bcl-xL inhibitors. While these compounds share the azepine/pyrido core, key differences include:
- Substituent Diversity: The target compound’s benzyl carboxylate and cyano groups distinguish it from derivatives with pyridazine or indole moieties.
- Ring Saturation : The 6,7-dihydro-5H configuration in the target compound may enhance conformational flexibility compared to fully aromatic systems.
Key Insight : The benzyl carboxylate group in the target compound may improve cell permeability compared to bulkier substituents in other derivatives, though direct pharmacokinetic data are unavailable .
Spirocyclic Benzothiazole Derivatives ()
Compounds such as 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione feature spirocyclic architectures with benzothiazole and dimethylaminophenyl groups. Contrasts include:
- Structural Complexity : The spiro[4.5]decane core introduces steric hindrance absent in the target compound’s planar azepine system.
- Functional Groups: Benzothiazole and hydroxyl groups in these derivatives suggest divergent reactivity (e.g., metal chelation) compared to the cyano and amino motifs in the target compound.
Pharmacological Implications : While the target compound is designed for apoptosis induction, spirocyclic derivatives are primarily explored for synthetic utility rather than therapeutic applications .
Dihydrobenzodioxin-Pyridinamine Derivative ()
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS 2306268-61-9) shares a pyridine backbone but diverges significantly:
- Substituents: The dihydrobenzodioxin and dimethylaminomethylphenyl groups may enhance CNS penetration, unlike the target compound’s azepine ring.
- Molecular Weight: 391.46 g/mol (vs.
Research Utility: This compound is flagged for non-medical research use, contrasting with the target compound’s explicit pro-apoptotic intent .
Pyrazoloquinoline TLR Agonists ()
1-(4-(Aminomethyl)benzyl)-2-butyl-2H-pyrazolo[3,4-c]quinolin-4-amine derivatives act as Toll-like receptor (TLR) 7/8 agonists. Key distinctions include:
- Mechanism : TLR activation vs. Bcl-xL inhibition.
- Core Heterocycle: Pyrazoloquinoline vs. pyrido-azepine.
Therapeutic Context : TLR agonists stimulate immune responses, whereas the target compound directly triggers apoptosis, suggesting complementary roles in combination therapies .
Q & A
Q. What are the recommended synthetic routes for synthesizing Benzyl 3-amino-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate?
Methodological Answer: The compound can be synthesized via multi-step protocols involving coupling reactions, cyclization, and functional group modifications. For example, tert-butyl carboxylate intermediates (e.g., ) are often prepared using photochemical microreactors to enhance reaction efficiency and yield . Coupling agents like HATU (as in ) are critical for amide bond formation, with optimized conditions including low-temperature activation (0°C) and purification via silica gel chromatography (gradient elution with dichloromethane/methanol/ammonia) . Intermediates such as benzyl-protected pyrido-pyrimidine derivatives (e.g., ) may serve as precursors, requiring careful selection of protecting groups to avoid side reactions .
Q. How should researchers characterize this compound using spectroscopic methods?
Methodological Answer: Characterization typically involves:
- 1H NMR : Analyze chemical shifts for aromatic protons (δ 7.5–8.0 ppm) and diastereotopic hydrogens in the azepine ring (δ 2.2–4.1 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight using ESI-MS (e.g., [M + H]+ peaks around 358–360 m/z) .
- Chromatography : Validate purity (>97%) via HPLC with UV detection, as referenced in catalog data for structurally related compounds .
Q. What stability considerations are critical during storage and handling?
Methodological Answer:
- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the cyano and benzyl carboxylate groups. Similar compounds (e.g., pyrido-pyrimidines) show sensitivity to moisture and light .
- Handling : Use anhydrous solvents in reactions to avoid decomposition. Flash points (>112°C, per ) indicate low flammability, but standard lab safety protocols (gloves, fume hood) are essential .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of this compound?
Methodological Answer: Structure-activity relationship (SAR) studies on related pyrido-pyrimidine derivatives () reveal that:
- The cyano group enhances electrophilicity, enabling covalent binding to enzymatic targets.
- The benzyl carboxylate moiety improves cell membrane permeability, as demonstrated in TLR7/8 agonist analogs ( ) .
- Amino substitutions at position 3 (as in the target compound) may modulate selectivity for kinase or protease targets.
| Structural Feature | Impact on Activity | Reference Compound Example |
|---|---|---|
| Cyano group (C≡N) | Covalent enzyme inhibition | |
| Benzyl carboxylate | Enhanced bioavailability | |
| Amino group (-NH₂) | Hydrogen bonding with targets |
Q. What enzymatic targets are plausible based on structural analogs?
Methodological Answer: The compound’s heterocyclic core and functional groups suggest potential interactions with:
- Kinases : Pyrido-pyrimidine derivatives () inhibit kinases via ATP-binding site competition. Assays using recombinant kinases (e.g., EGFR, VEGFR) and cellular phosphorylation assays (Western blot) are recommended .
- TLR7/8 : Structural analogs in act as TLR7/8 agonists, implicating immunomodulatory applications. Validate via NF-κB luciferase reporter assays in immune cells .
- Proteases : The cyano group may target cysteine proteases (e.g., caspase-3). Use fluorogenic substrate assays to measure inhibition kinetics .
Q. How can researchers optimize coupling reactions for derivatives of this compound?
Methodological Answer: Key strategies include:
- Reagent Selection : HATU or PyBOP (per ) for efficient amide bond formation, with N-methylmorpholine as a base to minimize racemization .
- Temperature Control : Initiate reactions at 0°C to stabilize reactive intermediates, then gradually warm to room temperature (16-hour reaction time) .
- Work-Up : Partition between ethyl acetate and aqueous sodium bicarbonate to remove unreacted starting materials. Dry organic layers with MgSO₄ and concentrate under reduced pressure .
Contradictions and Gaps in Current Evidence
- highlights immunomodulatory applications (TLR7/8 agonism), while emphasizes kinase/protease inhibition. Researchers must clarify primary mechanistic pathways via target-specific assays.
- Synthesis protocols in (photochemical microreactors) and (batch reactions) suggest divergent scalability; comparative studies are needed.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
